Saracatinib Difumarate

描述

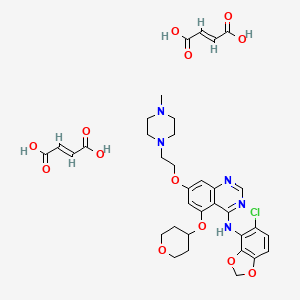

Structure

3D Structure of Parent

属性

CAS 编号 |

893428-72-3 |

|---|---|

分子式 |

C35H40ClN5O13 |

分子量 |

774.2 g/mol |

IUPAC 名称 |

bis((E)-but-2-enedioic acid);N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI 键 |

OQXMMAQEMJUIQM-LVEZLNDCSA-N |

手性 SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Saracatinib Difumarate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saracatinib Difumarate (AZD0530) is a potent, orally bioavailable small molecule inhibitor targeting the Src family of non-receptor tyrosine kinases and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Src kinases are crucial transducers of extracellular signals that regulate a wide array of cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of Src signaling is a common feature in many human cancers and other diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Saracatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

Saracatinib is a dual-specific inhibitor that competitively binds to the ATP-binding pocket of Src and Abl kinases, thereby preventing their phosphorylation and subsequent activation.[1] This inhibition blocks the downstream signaling cascades that are dependent on the catalytic activity of these kinases. The primary molecular targets of Saracatinib are the members of the Src family kinases (SFKs), which include Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk.

Data Presentation

The inhibitory activity of Saracatinib has been quantified across various kinases and cell lines. The following tables summarize the key IC50 values, providing a comparative view of its potency and selectivity.

| Kinase | IC50 (nM) | Assay Type |

| c-Src | 2.7 | Cell-free |

| Lck | <4 | Cell-free |

| c-Yes | 4 | Cell-free |

| Lyn | 5 | Cell-free |

| Fyn | 4-10 | Cell-free |

| Fgr | 4-10 | Cell-free |

| Blk | 4-10 | Cell-free |

| v-Abl | 30 | Cell-free |

Table 1: Inhibitory activity of Saracatinib against a panel of tyrosine kinases.

| Cell Line | Cancer Type | IC50 (µM) - Proliferation |

| K562 | Leukemia | 0.22 |

| Various | Colon, Prostate, Lung | 0.2 - 0.7 |

Table 2: Anti-proliferative activity of Saracatinib in various cancer cell lines.[2]

| Cell Line | Assay Type | IC50 (µM) - Migration |

| A549 | Microdroplet Migration | 0.14 |

Table 3: Anti-migratory activity of Saracatinib.[2]

Signaling Pathways Modulated by Saracatinib

Saracatinib's inhibition of Src and Abl kinases leads to the modulation of several critical downstream signaling pathways implicated in oncogenesis and other disease processes.

Src/FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a key downstream effector of Src. The Src/FAK signaling axis plays a pivotal role in cell adhesion, migration, and invasion. Saracatinib has been shown to inhibit the phosphorylation of FAK at tyrosine 861 (Y861), a Src-dependent phosphorylation site, without affecting the auto-phosphorylation site at Y397.[2][3] This disruption of Src/FAK signaling leads to reduced cell migration and invasion.[4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Src can activate the PI3K/Akt pathway. Studies have demonstrated that Saracatinib can inhibit the phosphorylation of Akt, leading to decreased cell survival and proliferation.[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and differentiation. While Saracatinib primarily targets Src, there is evidence of crosstalk between Src and the MAPK pathway. In some contexts, activation of the MAPK pathway can lead to resistance to Saracatinib.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Saracatinib.

Immunoblotting

Objective: To determine the effect of Saracatinib on the phosphorylation status of Src, FAK, and other downstream signaling proteins.

Materials:

-

Cell lines (e.g., SNU216, NCI-N87, KHT, PC-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-Src (Tyr416)

-

Total Src

-

Phospho-FAK (Tyr861)

-

Total FAK

-

Phospho-Akt (Ser473)

-

Total Akt

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Saracatinib (e.g., 0.2, 1, and 5 µmol/L) or vehicle control for a specified duration (e.g., 6 hours).[4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration and Invasion Assays

Objective: To assess the effect of Saracatinib on the migratory and invasive potential of cancer cells.

Materials:

-

Cell lines (e.g., SNU216, A549)

-

This compound

-

Boyden chambers with porous membranes (e.g., 8 µm pore size)

-

Matrigel (for invasion assay)

-

Chemoattractant (e.g., FBS)

-

Cell culture medium

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Boyden chamber membrane with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cells in serum-free medium containing various concentrations of Saracatinib or vehicle control and seed them into the upper chamber.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for a specified period (e.g., 24 hours) to allow for cell migration or invasion.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope or quantify by dissolving the stain and measuring absorbance.[4]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Saracatinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c athymic nude mice)

-

Cancer cell line (e.g., SNU216)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer Saracatinib (e.g., 50 mg/kg, daily) or vehicle control orally.[4]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a potent inhibitor of Src family kinases and Abl kinase. Its mechanism of action involves the direct inhibition of these kinases, leading to the disruption of key signaling pathways that control cell proliferation, survival, migration, and invasion. The preclinical data strongly support its role as an anti-tumor and anti-fibrotic agent. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the rational design of clinical trials and the identification of patient populations most likely to benefit from Saracatinib therapy. Further research will continue to delineate the full spectrum of its molecular effects and potential therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation of MAPK signalling results in resistance to saracatinib (AZD0530) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Saracatinib (AZD0530): A Src Family Kinase Inhibitor

Introduction

Saracatinib (AZD0530) is an orally available, potent, and selective dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog (Abl) kinase.[1][2] Developed initially by AstraZeneca for oncology applications, Saracatinib has undergone extensive preclinical and clinical evaluation.[1][3] While it demonstrated promising preclinical activity and was well-tolerated in early clinical trials, it showed insufficient single-agent efficacy in various cancers.[3][4] This has led to its exploration in combination therapies and its repurposing for other indications, including Alzheimer's disease, pulmonary fibrosis, and temporal lobe epilepsy, where Src family kinases like Fyn play a significant pathological role.[3][5][6]

Src family kinases are non-receptor tyrosine kinases that are critical hubs in cellular signal transduction, regulating processes such as proliferation, migration, adhesion, invasion, angiogenesis, and survival.[7][8] Overexpression and/or aberrant activation of SFKs are frequently observed in a wide range of human cancers, often correlating with malignant potential and poor patient prognosis.[7][9] This makes SFKs attractive targets for anti-cancer therapeutics.[7][10] Saracatinib competitively and reversibly binds to the ATP-binding site of the kinase, effectively blocking its function.[4][11]

This guide provides a comprehensive technical overview of Saracatinib, summarizing its mechanism of action, key preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

Saracatinib exerts its effects by inhibiting Src family kinases, which include c-Src, Yes, Fyn, Lck, Lyn, Blk, and Fgr, as well as the Abl kinase.[12][13] The IC50 for c-Src is 2.7 nM, and for v-Abl, it is 30 nM.[1][2] By blocking the ATP-binding site of these kinases, Saracatinib prevents the phosphorylation of downstream substrates, thereby disrupting multiple oncogenic signaling pathways.[11]

Key Downstream Signaling Pathways

Inhibition of Src by Saracatinib impacts several critical signaling cascades involved in tumorigenesis:

-

Src/FAK Pathway: Src and Focal Adhesion Kinase (FAK) are central to cell adhesion, migration, and invasion.[8][11] Saracatinib treatment blocks the phosphorylation of FAK and paxillin (PAX), key biomarkers of Src activity, leading to reduced cell motility.[11][14][15]

-

Ras/MAPK Pathway: SFKs can influence cell proliferation through the Ras/ERK/MAPK pathway.[8] Saracatinib has been shown to inhibit the phosphorylation of ERK1/2 in certain cancer cell lines.[16][17]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a crucial survival pathway. Saracatinib can block AKT activation, which may contribute to its anti-proliferative effects and enhance sensitivity to radiation.[12]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3, are involved in gene expression related to proliferation and survival.[8] SFKs are known to activate STAT molecules.[8]

-

β-catenin/Cyclin D1/c-Myc Pathway: In prostate cancer models, Saracatinib-induced Src inhibition led to decreased levels of β-catenin, which in turn reduced the expression of the cell cycle regulators cyclin D1 and c-Myc, resulting in G1/S phase arrest.[15][16]

Signaling Pathway Diagrams

Caption: Saracatinib inhibits Src, blocking multiple downstream oncogenic pathways.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Saracatinib

| Kinase Target | IC50 (nM) | Notes |

| c-Src | 2.7 | Potent and primary target.[12][13] |

| c-Yes | 4-10 | Member of the Src family kinases.[12] |

| Fyn | 4-10 | Member of the Src family kinases.[12] |

| Lyn | 4-10 | Member of the Src family kinases.[12] |

| Blk | 4-10 | Member of the Src family kinases.[12] |

| Fgr | 4-10 | Member of the Src family kinases.[12] |

| Lck | 4-10 | Member of the Src family kinases.[12] |

| v-Abl | 30 | Dual specificity inhibitor.[1][2] |

| EGFR (L858R, L861Q) | Less Active | Demonstrates high selectivity over these EGFR mutants.[12] |

Table 2: In Vitro Anti-proliferative Activity of Saracatinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 0.22[13] |

| SNU216 | Gastric Cancer | Sensitive (exact IC50 not specified)[11] |

| NCI-N87 | Gastric Cancer | Sensitive (exact IC50 not specified)[11] |

| DU145 | Prostate Cancer | Growth inhibition observed[12][16] |

| PC3 | Prostate Cancer | Growth inhibition observed[12][16] |

| CWR22Rv1 | Prostate Cancer | Growth inhibition observed[12] |

| LNCaP | Prostate Cancer | Growth inhibition observed[12] |

| Biliary Tract Carcinoma (various) | Biliary Tract Carcinoma | 2.26 - 6.99 (Median dose for proliferation inhibition)[18] |

| General Range | Colon, Prostate, Lung, Leukemia | 0.2 - 0.7[13] |

Table 3: Pharmacokinetic Parameters of Saracatinib in Humans

| Parameter | Value | Study Population / Notes |

| Maximum Tolerated Dose (MTD) | 175 mg (once daily) | Phase I study in patients with advanced solid tumors.[1][19] |

| Time to Steady State | 10 - 17 days | 4- to 5-fold accumulation with once-daily dosing.[14][19] |

| Half-life (t½) | ~40 hours | Supports once-daily dosing.[14][19] |

| Cmax and AUC | Increases with dose | Observed in Phase I dose-escalation study.[14][19] |

| Brain Half-life (in vivo) | 16 hours | Plasma:cerebrospinal fluid ratio of 3:1.[20] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 of an inhibitor against a specific kinase.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the tyrosine kinase activity of recombinant kinase domains.[12]

-

Methodology:

-

Coating: A 96-well plate is coated with a substrate peptide for the target kinase (e.g., poly-Glu-Tyr).

-

Kinase Reaction: The recombinant catalytic domain of the target kinase (e.g., c-Src) is added to the wells along with ATP and varying concentrations of Saracatinib (e.g., 0.001-10 µM).[12] The reaction is allowed to proceed for a set time at a controlled temperature.

-

Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (e.g., anti-phosphotyrosine antibody) conjugated to horseradish peroxidase (HRP) is added.

-

Signal Generation: After incubation and washing, a chromogenic HRP substrate (e.g., TMB) is added. The color development is proportional to the amount of phosphorylated substrate.

-

Quantification: The reaction is stopped with an acid, and the absorbance is read using a plate reader.

-

Analysis: The percentage of inhibition at each Saracatinib concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: A typical experimental workflow for determining kinase IC50 values.

Cell Proliferation Assay (MTT/MTS Assay)

This protocol is used to assess the anti-proliferative effects of Saracatinib on cancer cell lines.

-

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of viable cells.[11][21]

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Saracatinib or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the drug for a specified period (e.g., 3-5 days).

-

Reagent Addition: The MTT or MTS reagent is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. This step is not required for MTS.

-

Quantification: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 560 nm).[11]

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting viability against the log of Saracatinib concentration.

-

Cell Migration and Invasion Assays

These assays evaluate the effect of Saracatinib on the migratory and invasive potential of cancer cells.

-

Principle (Boyden Chamber Assay): This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) that cells must degrade and invade.[12][15]

-

Methodology:

-

Setup: A Boyden chamber insert with a porous membrane (coated with Matrigel for invasion) is placed into a well of a 24-well plate containing medium with a chemoattractant (e.g., FBS).

-

Cell Seeding: Cancer cells, pre-treated with Saracatinib or vehicle, are seeded into the upper chamber in serum-free medium.

-

Incubation: The plate is incubated for a period (e.g., 24 hours) to allow cells to migrate/invade through the membrane.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Visualization: Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated/invaded cells is counted under a microscope in several representative fields, or the stain is eluted and quantified by measuring its absorbance.[11]

-

References

- 1. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculeprobes.com [moleculeprobes.com]

- 3. Saracatinib - Wikipedia [en.wikipedia.org]

- 4. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 7. Src family kinases in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Src family kinase oncogenic potential and pathways in prostate cancer as revealed by AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Saracatinib Difumarate: A Technical Guide to Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saracatinib (AZD0530) Difumarate is a potent, orally bioavailable small molecule inhibitor with a well-documented role as a dual inhibitor of Src and Abl tyrosine kinases.[1][2] Initially investigated for its therapeutic potential in oncology, Saracatinib has since been explored in a range of other diseases, including Alzheimer's disease, idiopathic pulmonary fibrosis, and fibrodysplasia ossificans progressiva.[1][3][4] This technical guide provides an in-depth overview of Saracatinib's target proteins, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Primary and Secondary Protein Targets

Saracatinib's primary targets are members of the Src family of non-receptor tyrosine kinases and the Abl tyrosine kinase.[1] It also exhibits inhibitory activity against other kinases, albeit generally at higher concentrations.

Quantitative Inhibition Data

The inhibitory activity of Saracatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. The following tables summarize the reported IC50 values for Saracatinib against its key protein targets.

| Src Family Kinases | IC50 (nM) | Reference |

| c-Src | 2.7 | [5][6][7][8] |

| c-Yes | 4 | [8][9] |

| Fyn | 4-10 | [6][8] |

| Lck | <4 | [8][9] |

| Lyn | 5 | [8] |

| Blk | 4-10 | [6][8] |

| Fgr | 4-10 | [6][8] |

| Other Kinases | IC50 (nM) | Reference |

| v-Abl | 30 | [5][7] |

| EGFR (L858R) | 5 | [7] |

| EGFR (L861Q) | 4 | [7] |

| c-Kit | 200 | |

| ALK2 | 14 | [4] |

| ALK1 | 25 | [4] |

| ALK3 | 140 | [4] |

| ALK4 | ~220 | [4] |

| ALK5 | ~220 | [4] |

Signaling Pathways Modulated by Saracatinib

By inhibiting its primary targets, Saracatinib influences several critical downstream signaling pathways that are often dysregulated in disease.

Src Signaling Pathway

Src kinases are key nodes in cellular signaling, relaying signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs) to downstream effectors. These pathways regulate fundamental cellular processes such as proliferation, survival, migration, and invasion. Saracatinib's inhibition of Src blocks the phosphorylation of downstream substrates, thereby disrupting these signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Src can activate PI3K, leading to the activation of Akt. By inhibiting Src, Saracatinib can attenuate the activation of the PI3K/Akt pathway, contributing to its anti-proliferative effects.

References

- 1. StarrLab - Proliferation MTT/MTS assay [sites.google.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Src ELISA Kit | CBA027 [merckmillipore.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. iscaconsortium.org [iscaconsortium.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

The Role of Saracatinib in Src/Abl Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saracatinib (AZD0530) is a potent, orally bioavailable small molecule inhibitor targeting the Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] As a dual inhibitor, it competitively and reversibly binds to the ATP-binding site of these non-receptor tyrosine kinases, effectively blocking their catalytic activity.[3] Elevated activity of Src and Abl kinases is implicated in the pathogenesis of various solid tumors and hematological malignancies, playing crucial roles in cell proliferation, survival, migration, and invasion.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Saracatinib, its role in the modulation of Src and Abl signaling pathways, and detailed methodologies for key experimental evaluations.

Introduction to Src and Abl Kinases

1.1. Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell growth, division, migration, and survival.[4] The prototypical member, c-Src, contains several functional domains: an N-terminal myristoylation site for membrane localization, SH3 and SH2 domains that mediate protein-protein interactions, a catalytic kinase domain (SH1), and a C-terminal regulatory tail.[6][7]

The activity of Src is tightly regulated by phosphorylation. Phosphorylation of Tyrosine 530 (in human Src) by C-terminal Src kinase (Csk) leads to an intramolecular interaction with the SH2 domain, locking the kinase in an inactive conformation.[4][8] Dephosphorylation of this residue, often by protein tyrosine phosphatases, and autophosphorylation at Tyrosine 419 in the activation loop, results in an open and active conformation.[4][8] Dysregulation of Src activity is a common feature in many cancers, contributing to tumor progression and metastasis.[9]

1.2. Abl Kinase

c-Abl is a non-receptor tyrosine kinase involved in diverse cellular processes such as cell differentiation, proliferation, and responses to DNA damage.[10] Similar to Src, its structure includes SH3, SH2, and kinase domains.[11] The activity of c-Abl is normally under strict control through autoinhibitory intramolecular interactions.[12]

In the context of cancer, the most well-known aberration involving Abl is the formation of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[10] This fusion results from a chromosomal translocation and leads to a constitutively active Abl kinase, driving uncontrolled cell proliferation and survival.[10][13]

Saracatinib: Mechanism of Action and Specificity

Saracatinib is a potent inhibitor of both Src and Abl kinases.[14] It functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[3] While it is a dual inhibitor, preclinical studies have shown a greater selectivity for Src family kinases over Abl.[15]

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of Saracatinib against a panel of kinases has been determined in various cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| c-Src | 2.7 | Cell-free assay | [16] |

| c-Yes | 4 | Cell-free assay | [16] |

| Fyn | <10 | Cell-free assay | [16] |

| Lyn | 5 | Cell-free assay | [16] |

| Lck | <4 | Cell-free assay | [16] |

| Blk | <10 | Cell-free assay | [16] |

| Fgr | <10 | Cell-free assay | [16] |

| Abl | 30 | Cell-free assay | [17] |

| EGFR (L858R) | >1000 | Cell-free assay | [16] |

| EGFR (L861Q) | 4 | Cell-free assay | [16] |

Impact on Src Signaling Pathway

Activated Src kinase phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate key cellular functions.[18][19] Saracatinib, by inhibiting Src, effectively dampens these downstream pathways.

Key downstream signaling pathways affected by Saracatinib's inhibition of Src include:

-

FAK/Paxillin Pathway: Src plays a critical role in focal adhesion signaling by phosphorylating Focal Adhesion Kinase (FAK) and Paxillin (PXN).[15] This is essential for cell adhesion, migration, and invasion.[15] Saracatinib has been shown to reduce the phosphorylation of FAK and Paxillin.[15]

-

PI3K/Akt Pathway: Src can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation.[18] Inhibition of Src by Saracatinib leads to decreased Akt activation.[16]

-

Ras/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, can also be activated by Src.[18]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another important downstream target of Src that promotes cell survival and proliferation.[9]

Impact on Abl Signaling Pathway

The oncogenic BCR-ABL fusion protein activates several downstream signaling pathways that are critical for the malignant phenotype in CML.[10] Saracatinib's inhibition of the Abl kinase domain blocks these aberrant signals.

Key downstream signaling pathways affected by Saracatinib's inhibition of BCR-ABL include:

-

PI3K/Akt Pathway: Similar to its role downstream of Src, the PI3K/Akt pathway is a critical survival pathway activated by BCR-ABL.[20]

-

Ras/MAPK Pathway: BCR-ABL also leads to the constitutive activation of the Ras/MAPK pathway, promoting cell proliferation.[21]

-

STAT5 Pathway: STAT5 is a key transcription factor that is constitutively activated by BCR-ABL and is essential for the survival of CML cells.[22]

-

CrkL Pathway: The adapter protein CrkL is a major substrate of BCR-ABL, and its phosphorylation is a hallmark of BCR-ABL activity.[23]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC50 of Saracatinib against a specific tyrosine kinase.

Materials:

-

Recombinant tyrosine kinase

-

Specific peptide substrate for the kinase

-

Saracatinib stock solution (in DMSO)

-

ATP solution

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microtiter plates (e.g., coated with streptavidin if using a biotinylated peptide)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: If using a biotinylated peptide, coat the wells of a microtiter plate with streptavidin and incubate overnight at 4°C. Wash the plate with wash buffer.

-

Compound Dilution: Prepare a serial dilution of Saracatinib in assay buffer. Include a DMSO-only control.

-

Kinase Reaction: a. Add the specific peptide substrate to each well. b. Add the diluted Saracatinib or DMSO control to the respective wells. c. Add the recombinant kinase to each well. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: a. Stop the reaction by adding a stop buffer or by washing the plate. b. Add the anti-phosphotyrosine-HRP antibody to each well and incubate. c. Wash the plate to remove unbound antibody. d. Add the TMB substrate and incubate until a color develops. e. Add the stop solution to quench the reaction.

-

Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Plot the percentage of inhibition against the logarithm of the Saracatinib concentration. c. Determine the IC50 value using a non-linear regression analysis.

Western Blotting for Phosphorylated Src and Downstream Targets

This protocol is used to assess the effect of Saracatinib on the phosphorylation status of Src and its downstream signaling proteins in cultured cells.

Materials:

-

Cell culture reagents

-

Saracatinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr419), anti-total-Src, anti-phospho-FAK, anti-total-FAK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Saracatinib for a specified time. Include a DMSO-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell culture reagents

-

Saracatinib

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Saracatinib. Include a DMSO-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[24]

Conclusion

Saracatinib is a potent dual inhibitor of Src and Abl kinases, demonstrating significant activity in preclinical models of various cancers.[1][2] Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to the effective blockade of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of Saracatinib and other kinase inhibitors in both basic research and drug development settings. Further research into the nuanced roles of Src and Abl in different cancer contexts will be crucial for optimizing the clinical application of targeted therapies like Saracatinib.

References

- 1. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. Src protein-tyrosine kinase structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abl_Kinase [collab.its.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. selleckchem.com [selleckchem.com]

- 17. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Saracatinib for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saracatinib (AZD0530) is a potent, orally bioavailable, dual inhibitor of Src family kinases (SFKs) and Bcr-Abl tyrosine kinases.[1] Originally developed by AstraZeneca for oncology indications, its unique mechanism of action has led to its repurposing for neurodegenerative disorders, most notably Alzheimer's disease (AD).[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on Saracatinib for AD, focusing on its mechanism of action, key experimental findings, and detailed methodologies.

Mechanism of Action in Alzheimer's Disease

The rationale for investigating Saracatinib in AD stems from the critical role of Fyn kinase, a member of the Src family, in mediating the synaptotoxic effects of soluble amyloid-beta (Aβ) oligomers.[4][5] The prevailing hypothesis, often referred to as the "Amyloid Cascade Hypothesis," posits that the accumulation of Aβ initiates a cascade of events, including tau pathology, synaptic dysfunction, and neurodegeneration.[6]

Saracatinib intervenes in this cascade by inhibiting Fyn kinase.[2] The proposed signaling pathway is as follows:

-

Aβ Oligomer Binding: Soluble Aβ oligomers bind to the cellular prion protein (PrPC) on the neuronal surface.[5]

-

Fyn Kinase Activation: This binding event activates intracellular Fyn kinase.[5]

-

Downstream Signaling: Activated Fyn then phosphorylates multiple downstream targets, including the NMDA receptor subunit NR2B and tau protein, leading to synaptic dysfunction and promoting tau pathology.[7]

By inhibiting Fyn, Saracatinib is believed to disrupt this toxic signaling cascade, thereby protecting synapses and potentially slowing disease progression.[2]

Saracatinib's Mechanism of Action in Alzheimer's Disease.

Preclinical Research

Preclinical studies in transgenic mouse models of Alzheimer's disease have provided strong evidence for the therapeutic potential of Saracatinib.

Key Findings

In a notable study using the APPswe/PS1ΔE9 mouse model, Saracatinib treatment demonstrated significant benefits:

-

Reversal of Memory Deficits: Four weeks of Saracatinib treatment restored memory loss and completely reversed spatial cognitive impairment.[3]

-

Restoration of Synapse Density: The treatment rescued deficits in synaptic density.[7]

-

Reduction in Tau Pathology: Saracatinib treatment led to a reduction in phospho-Tau pathology without altering total human Tau levels.

-

Attenuation of Neuroinflammation: The drug prevented the increase in microgliosis (CD68 immunoreactivity) and astrocytosis (GFAP immunoreactivity) in the hippocampus.

-

Sustained Benefits: The positive effects on memory function and synapse density were shown to persist even after a drug washout period.

Experimental Protocols

| Parameter | Description |

| Animal Model | APPswe/PS1ΔE9 (APP/PS1) double-transgenic mice. |

| Drug Administration | Saracatinib was administered by oral gavage. A common dosage was 2.5 mg/kg administered twice daily in a vehicle of 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v polysorbate 80. |

| Behavioral Testing | Spatial memory was assessed using the Morris water maze, measuring the latency for mice to find a hidden platform. |

| Immunohistochemistry | Brain tissue was analyzed for synaptic density (PSD95 immunoreactivity), astrocytosis (GFAP immunoreactivity), and microgliosis (CD68 and Iba1 immunoreactivity).[4] |

| Biochemical Analysis | Levels of total and phosphorylated Tau were measured to assess tau pathology. |

| In Vivo Imaging | Longitudinal 11C-UCB-J PET imaging was used to measure changes in synaptic density. |

Clinical Research

The promising preclinical results led to the initiation of human clinical trials to evaluate the safety, tolerability, and efficacy of Saracatinib in patients with Alzheimer's disease.

Phase 1b Clinical Trial (NCT01864655)

This was a multiple ascending dose study to assess the safety, tolerability, and central nervous system (CNS) availability of Saracatinib in patients with mild-to-moderate AD.[4][5]

Quantitative Data Summary: Phase 1b Trial

| Parameter | Details |

| Number of Participants | 24[4] |

| Diagnosis | Mild-to-moderate Alzheimer's Disease (MMSE 16-26)[4] |

| Dosage Groups | 50 mg, 100 mg, 125 mg daily, or placebo[4] |

| Treatment Duration | 4 weeks[4] |

| Drug:Placebo Ratio | 3:1[4] |

| Primary Endpoints | Safety, tolerability, and cerebrospinal fluid (CSF) penetration[4] |

| Key Findings | - Generally safe and well-tolerated.[4]- Achieved substantial CNS penetration, with a plasma/CSF ratio of 0.4.[4]- 100 mg and 125 mg doses achieved CSF levels comparable to those effective in mouse models.[4] |

| Adverse Events | One subject on 125 mg discontinued due to possibly related congestive heart failure and atypical pneumonia.[4] |

Phase 2a Clinical Trial (NCT02167256)

This multicenter trial was designed to evaluate the safety, tolerability, and effect of Saracatinib on cerebral metabolic decline in patients with mild AD.[7]

Quantitative Data Summary: Phase 2a Trial

| Parameter | Details |

| Number of Participants | 159[7] |

| Diagnosis | Mild Alzheimer's Disease with PET evidence of Aβ pathology[7] |

| Dosage | 100 mg or 125 mg daily vs. placebo[7] |

| Treatment Duration | 52 weeks |

| Primary Outcome | Change in cerebral metabolic rate for glucose (CMRgl) measured by 18F-FDG PET[7] |

| Secondary Outcomes | Changes in cognition (ADAS-Cog), function (ADCS-ADL), and other biomarkers[7] |

| Key Findings | - No statistically significant effect on the primary outcome of CMRgl decline.[7]- No significant treatment effects on secondary clinical or biomarker measures.[7]- Trends were observed for slowing the decrease in hippocampal volume and entorhinal thickness.[2] |

| Adverse Events | - Reasonably well tolerated.[7]- Most frequent adverse events were gastrointestinal (diarrhea).[7]- More participants discontinued due to adverse events in the Saracatinib group (21 vs. 11).[7] |

Experimental Protocols: Clinical Trials

Generalized Workflow for Saracatinib Clinical Trials.

Inclusion Criteria (Common to both trials):

-

Diagnosis of probable Alzheimer's disease based on NIA-Alzheimer's Association criteria.

-

Age between 50 and 90 years.

-

MMSE score between 16 and 26.

-

Clinical Dementia Rating (CDR) of 0.5, 1.0, or 2.

-

Availability of a study partner.

Exclusion Criteria (Common to both trials):

-

Significant neurological disease other than AD.

-

History of schizophrenia, alcohol, or substance abuse.

-

Clinically significant or unstable medical conditions.

-

Use of certain psychoactive medications.

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.

-

Pharmacokinetics: Plasma and CSF concentrations of Saracatinib were measured.[4]

-

Efficacy: Assessed using a battery of cognitive and functional scales including ADAS-Cog, MMSE, ADCS-ADL, CDR-SOB, and NPI.[4]

-

Imaging: 18F-FDG PET was used to measure cerebral glucose metabolism, and MRI was used to assess brain volume changes.[4]

Summary and Future Directions

Saracatinib represents a novel therapeutic approach for Alzheimer's disease by targeting the Fyn kinase signaling pathway, which is implicated in both Aβ and tau-mediated neurotoxicity. Preclinical studies in mouse models demonstrated promising results, including the reversal of memory deficits and restoration of synaptic density.

Human clinical trials have established that Saracatinib is reasonably safe, well-tolerated, and achieves therapeutic concentrations in the CNS.[4] However, a Phase 2a trial did not meet its primary endpoint of slowing cerebral metabolic decline, nor did it show significant effects on cognitive and functional measures.[7] Despite this, trends toward reduced hippocampal and entorhinal atrophy suggest a potential disease-modifying effect that may warrant further investigation.[2]

Future research may focus on:

-

Investigating Saracatinib in earlier stages of Alzheimer's disease.

-

Exploring combination therapies that target multiple pathological pathways.

-

Identifying more sensitive biomarkers to detect the potential disease-modifying effects of Fyn kinase inhibition.

While the path forward for Saracatinib in Alzheimer's disease is not yet clear, the research to date has provided valuable insights into the role of Fyn kinase in AD pathogenesis and has demonstrated the feasibility of targeting this pathway in humans.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Dual Drug Repurposing: The Example of Saracatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disease-Modifying Benefit of Fyn Blockade Persists after Washout in Mouse Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing Cancer Treatment for Alzheimer’s Disease [ncats.nih.gov]

- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects Treatment Effects of Saracatinib in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

Saracatinib in Idiopathic Pulmonary Fibrosis (IPF) Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the preclinical and clinical research involving Saracatinib (AZD0530) for the treatment of Idiopathic Pulmonary Fibrosis (IPF). It details the mechanism of action, experimental methodologies, quantitative outcomes, and the signaling pathways implicated in its therapeutic potential.

Introduction and Rationale

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[1][2] Current FDA-approved treatments, nintedanib and pirfenidone, only slow the rate of lung function decline and are associated with significant side effects, leading to discontinuation in many patients.[1][2][3][4][5] This highlights the urgent need for more effective and better-tolerated therapies.[6]

Saracatinib, a potent and selective Src family kinase (SFK) inhibitor, was initially developed for oncological indications.[1][7] It was identified as a promising candidate for IPF through an innovative, data-driven in silico approach that connected the transcriptomic perturbations in IPF with drug-induced gene expression signatures.[1][5][6] Preclinical studies have subsequently demonstrated that Saracatinib's efficacy in blocking fibrotic responses is equal or superior to current approved therapies, leading to its investigation in a Phase 1b/2a clinical trial.[1][5]

Mechanism of Action and Signaling Pathways

Saracatinib is a dual kinase inhibitor, targeting both Src and Bcr-Abl tyrosine kinases.[2][7] In the context of fibrosis, its primary mechanism involves the inhibition of Src kinases. Src family kinases are crucial intracellular signaling molecules that mediate pathways involved in cell proliferation, differentiation, motility, and adhesion.[8][9] In IPF, profibrotic mediators like Transforming Growth Factor-beta (TGF-β) activate Src kinases, leading to myofibroblast differentiation and excessive extracellular matrix (ECM) deposition.[7][10]

Transcriptomic analyses have revealed that Saracatinib uniquely alters several key fibrogenic pathways:

-

TGF-β Signaling: Saracatinib effectively blocks TGF-β-induced Src kinase activation and phosphorylation, a critical step in the fibrotic cascade.[1][7][10]

-

WNT Signaling: This pathway, implicated in fibrosis, was shown to be uniquely altered by Saracatinib in preclinical models.[1][11][12]

-

Epithelial-Mesenchymal Transition (EMT): Saracatinib treatment was found to revert gene expression patterns associated with EMT, a process where epithelial cells gain mesenchymal characteristics, contributing to fibrosis.[1][11][13]

The diagram below illustrates the central role of Src kinase in TGF-β-mediated fibrosis and the inhibitory action of Saracatinib.

Quantitative Data from Preclinical and Clinical Studies

Quantitative data from various studies are summarized below, highlighting Saracatinib's performance against controls and existing IPF drugs.

Table 1: Preclinical Ex Vivo Models - Precision-Cut Lung Slices (PCLSs)

| Model | Treatment (Duration: 5 days) | Outcome |

| Bleomycin-induced mouse model | Saracatinib (0.6 µM) | Equal or superior efficacy in blocking fibrogenic responses compared to nintedanib and pirfenidone.[1] |

| Ad-TGF-β-induced mouse model | Saracatinib (0.6 µM) | Equal or superior efficacy in blocking fibrogenic responses compared to nintedanib and pirfenidone.[1] |

| Human IPF patient lung slices | Saracatinib (0.6 µM) | Reduced expression of pro-fibrotic genes and lowered collagen levels.[1][6] |

| Healthy donor lung slices (with fibrotic cocktail) | Saracatinib (0.6 µM) | Amelioration of fibrosis and inflammatory cascades.[1] |

Table 2: Clinical Trial Design - STOP-IPF (NCT04598919)

| Parameter | Details |

| Trial Name | Saracatinib in the Treatment of Patients with Idiopathic Pulmonary Fibrosis (STOP-IPF).[3][4] |

| Phase | Phase 1b/2a, Double-blind, Randomized, Placebo-controlled.[14][15] |

| Participants | 100 individuals with IPF.[3][4][14][15] |

| Treatment Arm | 50 participants receiving 125 mg oral Saracatinib once daily.[14][15] |

| Control Arm | 50 participants receiving a matching placebo.[14][15] |

| Duration | 24 weeks of treatment with a 28-week total follow-up.[4][14][15] |

| Primary Endpoints | Safety, Tolerability, Pharmacokinetics/Pharmacodynamics.[16] |

| Secondary Endpoints | Change in HRCT quantitative fibrosis score, slope of FVC decline, change in DLCO, quality of life measures, 6-minute walk distance.[16][17] |

| Inclusion Criteria (Key) | Age > 40 years, confirmed IPF diagnosis, FEV1/FVC ratio > 70%.[15][18] |

| Exclusion Criteria (Key) | Currently taking pirfenidone or nintedanib (washout of 4 weeks required), listed for lung transplant, current smoker.[17][18] |

Experimental Protocols

A multi-modal approach was used to validate the therapeutic potential of Saracatinib, progressing from computational screening to human clinical trials.

In Silico Drug Repurposing

-

Objective: To identify existing compounds with the potential to reverse the IPF disease signature.[1][6]

-

Methodology:

-

A library of compounds with known clinical experience was selected.[1]

-

Human cell lines (A549 and MCF7) were exposed to these compounds.[1]

-

Transcriptomic analysis (RNA sequencing) was performed to generate drug-induced gene expression "signatures."

-

These signatures were computationally compared against a library of disease signatures, including that of IPF.[6]

-

A strong inverse connection was identified between the IPF signature and the signature induced by Saracatinib, suggesting a therapeutic effect.[1]

-

In Vitro Studies with Human Lung Fibroblasts

-

Objective: To assess Saracatinib's effect on fibrogenic processes in a disease-relevant cell type.[1]

-

Methodology:

-

Normal Human Lung Fibroblasts (NHLFs) were cultured.

-

Cells were stimulated with TGF-β to induce a fibrotic phenotype, confirmed by measuring the phosphorylation of Src at residue Y416.[1][10]

-

Saracatinib was added to the culture medium.

-

Endpoints included the assessment of α-smooth muscle actin (α-SMA) expression (a marker of myofibroblast activation) and transcriptomic analysis to identify altered gene sets associated with fibrosis.[7]

-

In Vivo Murine Models of Pulmonary Fibrosis

-

Objective: To evaluate the anti-fibrotic efficacy of Saracatinib in established animal models of lung fibrosis.[5][11]

-

Methodology: Two primary models were used:

-

Bleomycin-Induced Fibrosis:

-

Mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.

-

Treatment with Saracatinib, nintedanib, pirfenidone, or vehicle control is initiated.

-

After a set period (e.g., 14 or 21 days), lungs are harvested for analysis.

-

-

Adenovirus-TGF-β (Ad-TGF-β)-Induced Fibrosis:

-

Mice are administered an adenovirus vector expressing active TGF-β, leading to a robust fibrotic response.

-

A similar treatment and analysis protocol as the bleomycin model is followed.

-

-

-

Analysis: Efficacy was measured by quantifying collagen content in the lungs and performing whole-lung transcriptomic analysis to see if Saracatinib reverted fibrogenic pathways.[1][6]

The workflow for the bleomycin model is detailed below.

Ex Vivo Studies with Precision-Cut Lung Slices (PCLS)

-

Objective: To test Saracatinib's efficacy on intact lung tissue from both fibrotic animal models and human patients, preserving the complex multicellular environment.[1][5][11]

-

Methodology:

-

Lungs were harvested from mice previously treated with bleomycin or Ad-TGF-β, or from explanted lungs of IPF patients undergoing transplantation and healthy donors.[1][6]

-

Thin, viable slices of lung tissue (PCLSs) were prepared.

-

PCLSs were cultured and treated with Saracatinib (e.g., 0.6 µM), nintedanib, pirfenidone, or vehicle for a period of up to 5 days.[1][10]

-

In some experiments with healthy donor tissue, a "fibrotic cocktail" (containing TGF-β, PDGF-AB, TNF-α) was used to induce a fibrotic response.[1]

-

-

Analysis: The primary outcomes were changes in the expression of fibrotic and inflammatory genes and collagen levels within the tissue slices.[1][6]

Conclusion

Saracatinib has emerged as a highly promising therapeutic candidate for IPF, distinguished by a rational, computation-led discovery process.[8] Extensive preclinical testing across in vitro, in vivo, and ex vivo models has consistently demonstrated its potent anti-fibrotic effects, which appear to be at least equivalent, if not superior, to currently approved therapies.[1][5] By targeting Src kinase, Saracatinib inhibits key signaling pathways central to IPF pathogenesis, including TGF-β, WNT, and EMT.[1][11] The ongoing STOP-IPF clinical trial is a critical next step to translate these compelling preclinical findings into a safe and effective treatment for patients with idiopathic pulmonary fibrosis.[4][16]

References

- 1. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 3. mountsinai.org [mountsinai.org]

- 4. Clinical Trial to Evaluate Saracatinib in Idiopathic Pulmonary Fibrosis [nationaljewish.org]

- 5. atsjournals.org [atsjournals.org]

- 6. Following Computational Predictions, Scientists Demonstrate that Cancer Drug Counters Pulmonary Fibrosis < Yale School of Medicine [medicine.yale.edu]

- 7. mdpi.com [mdpi.com]

- 8. Better to Be an Agnostic than a Believer (at Least in Pulmonary Fibrosis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsjournals.org [atsjournals.org]

- 11. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 16. cts-sct.ca [cts-sct.ca]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Saracatinib for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

Unraveling the Preclinical Potential of Saracatinib in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saracatinib (AZD0530) is a potent, orally bioavailable small molecule inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases frequently overexpressed and activated in a multitude of human cancers.[1] Dysregulation of Src signaling pathways is critically implicated in tumor progression, mediating processes such as cell proliferation, survival, adhesion, migration, and invasion.[2][3] This technical guide provides a comprehensive overview of the preclinical data for saracatinib in oncology, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts.

Core Mechanism of Action: Targeting the Src Signaling Nexus

Saracatinib exerts its anti-cancer effects by competitively and reversibly binding to the ATP-binding site of Src kinases, thereby inhibiting their catalytic activity.[4] This blockade disrupts downstream signaling cascades pivotal for malignant phenotypes. The primary mechanism involves the inhibition of Src auto-phosphorylation at tyrosine 416 (Y416), a key step for its activation.[5] Consequently, the phosphorylation of downstream substrates, including Focal Adhesion Kinase (FAK), is attenuated.[1] The Src/FAK signaling complex is a central hub for integrating signals from growth factor receptors and integrins, and its disruption by saracatinib leads to impaired cell adhesion, migration, and invasion.[1][5]

Signaling Pathway of Saracatinib's Action

The following diagram illustrates the key signaling pathways modulated by saracatinib.

Caption: Saracatinib inhibits Src, blocking multiple downstream oncogenic pathways.

Quantitative Preclinical Data

The anti-cancer activity of saracatinib has been quantified across a range of preclinical models. The following tables summarize key in vitro and in vivo data.

In Vitro Kinase and Cell Proliferation Inhibition

| Target/Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| c-Src | - | Cell-free kinase assay | 2.7 nM | [6] |

| c-Yes | - | Cell-free kinase assay | 4 nM | [7] |

| Fyn | - | Cell-free kinase assay | 4-10 nM | [7] |

| Lyn | - | Cell-free kinase assay | 5 nM | [7] |

| Lck | - | Cell-free kinase assay | <4 nM | [7] |

| v-Abl | - | Cell-free kinase assay | 30 nM | [8] |

| EGFR | - | Cell-free kinase assay | 66 nM | [8] |

| c-Kit | - | Cell-free kinase assay | 200 nM | [8] |

| K562 | Leukemia | MTS Proliferation Assay | 0.22 µM | [9] |

| H508 | Colorectal | SRB Proliferation Assay | <1 µM | [10] |

| LS180 | Colorectal | SRB Proliferation Assay | <1 µM | [10] |

| LS174T | Colorectal | SRB Proliferation Assay | <1 µM | [10] |

| SNU216 | Gastric | MTT Proliferation Assay | <1 µM | [11] |

| NCI-N87 | Gastric | MTT Proliferation Assay | <1 µM | [11] |

| PC3 | Prostate | MTT Proliferation Assay | Growth Inhibition | [7] |

| DU145 | Prostate | MTT Proliferation Assay | Growth Inhibition | [7] |

| A549 | Lung | Microdroplet Migration Assay | 0.14 µM | [9] |

| MDA-MB-231 | Breast | Proliferation Assay | Decreased Growth | [4] |

In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| EGI-1 | Biliary Tract | Not Specified | Delayed tumor growth | |

| NCI-N87 | Gastric | 50 mg/kg/day, oral gavage | Enhanced antitumor activity with 5-FU | [11] |

| LS180 | Colorectal | 50 mg/kg/day, oral gavage | Significant decrease in tumor growth | [10] |

| LS174T | Colorectal | 50 mg/kg/day, oral gavage | Significant decrease in tumor growth | [10] |

| DU145 (orthotopic) | Prostate | 25 mg/kg/day, oral | Significant tumor growth inhibition | [12] |

| KHT (tail vein injection) | Fibrosarcoma | 1 µM or 5 µM pretreatment | Decreased lung colonies | [1] |

| HeLa/v200 | Cervical | Not Specified | Enhanced effect of paclitaxel | [13] |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol is adapted from studies on gastric cancer cell lines.[11]

-

Cell Seeding: Seed human cancer cell lines (e.g., SNU216, NCI-N87) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Treat cells with a serial dilution of saracatinib (e.g., 0.001 to 10 µmol/L) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plates for 15-30 minutes at room temperature to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is a generalized procedure based on methodologies described for analyzing Src and FAK phosphorylation.[5][14][15]

-

Cell Lysis: Treat cells with desired concentrations of saracatinib for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Src (Y416), total Src, phospho-FAK (Y861), total FAK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell/Boyden Chamber)

This protocol is based on the principles of the modified Boyden chamber assay.[16][17]

-

Chamber Preparation: Use Transwell inserts with an appropriate pore size (e.g., 8 µm). For invasion assays, coat the upper surface of the membrane with Matrigel.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add saracatinib or vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.

-

Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

In Vivo Xenograft Tumor Model

This protocol is a generalized workflow for subcutaneous xenograft studies.[10][11]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel mixture) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer saracatinib (e.g., 25-50 mg/kg) or vehicle control daily via oral gavage.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow for In Vitro and In Vivo Studies

Caption: General workflow for preclinical evaluation of saracatinib.

Conclusion

The preclinical data for saracatinib compellingly demonstrate its potential as an anti-cancer agent across a variety of malignancies. Its potent and selective inhibition of Src family kinases translates to significant anti-proliferative, anti-migratory, and anti-invasive effects in vitro, and tumor growth delay in vivo. The detailed methodologies and summarized quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of saracatinib in oncology. Future studies may focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome resistance and enhance clinical efficacy.

References

- 1. Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model | Anticancer Research [ar.iiarjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. 5alphareductaseinhibitor.com [5alphareductaseinhibitor.com]

- 13. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Saracatinib (AZD0530) in Non-Small Cell Lung Cancer Research: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) constitutes approximately 85% of all lung cancer cases and is a leading cause of cancer-related mortality worldwide.[1] The progression of NSCLC is often driven by aberrant signaling pathways initiated by genetic alterations, such as mutations in the Epidermal Growth Factor Receptor (EGFR).[2][3] While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for patients with EGFR-mutant NSCLC, the eventual development of resistance remains a significant clinical hurdle.[4][5]

The Src family of non-receptor tyrosine kinases (SFKs) have emerged as crucial mediators in cancer progression, influencing cell proliferation, survival, migration, and invasion.[2][6] Overexpression and hyperactivity of SFKs, particularly c-Src, are common in NSCLC and are functionally linked with EGFR signaling pathways.[2][6] This biological synergy has positioned Src as a compelling therapeutic target. Saracatinib (AZD0530) is a potent, orally available, dual inhibitor of Src and Abl kinases, developed to interrupt these oncogenic signals.[7][8][9] This guide provides an in-depth technical overview of Saracatinib's mechanism of action, preclinical and clinical research findings, and future directions in the context of NSCLC.

Mechanism of Action of Saracatinib

Saracatinib exerts its primary therapeutic effect by inhibiting the kinase activity of the Src family, which includes Src, Yes, Fyn, and Lck.[7] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates.[10]

Core Signaling Inhibition:

-

Src Kinase Family: Saracatinib is a potent inhibitor of c-Src with an IC50 of 2.7 nM in cell-free assays.[7] It also demonstrates potent inhibition against other SFKs like c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[7]

-

Downstream Pathways: Src acts as a central node in multiple signaling cascades.[11] Its inhibition by Saracatinib leads to the downregulation of key pathways implicated in NSCLC pathogenesis, including:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Src can promote survival by phosphorylating the p85 subunit of PI3K, leading to AKT activation.[11] Saracatinib has been shown to cause a potent and sustained blockage of AKT.[7][12]

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation.[13]

-

JAK/STAT Pathway: Src-mediated activation of STAT3 and STAT5 contributes to tumor survival and angiogenesis.[11]

-

-

Focal Adhesion Kinase (FAK): Src is a key regulator of FAK, a protein critical for cell migration and invasion. Saracatinib treatment reduces the phosphorylation of FAK.[2][12]

Off-Target Effects and EGFR Interaction:

Interestingly, research has revealed that Saracatinib also directly inhibits EGFR kinase variants, an effect independent of its Src inhibition.[4] This is particularly relevant in EGFR-addicted NSCLC cells. In these cells, Saracatinib can efficiently reduce EGFR activation, suggesting a dual mechanism of action.[4] This contrasts with other Src inhibitors like dasatinib, which primarily act via Src inhibition.[4] This dual action may explain some of the promising results seen in EGFR-mutant NSCLC models.[4][8]

Signaling Pathway Diagram

Caption: Saracatinib inhibits Src and EGFR signaling pathways.

Preclinical Research Data

Saracatinib has been evaluated extensively in preclinical models of NSCLC, demonstrating activity against cell proliferation, migration, and invasion.

In Vitro Activity

Saracatinib shows variable antiproliferative activity across different human cancer cell lines, with IC50 values ranging from 0.2 to over 10 μM.[9] In NSCLC cell lines A549 and Calu-6, Saracatinib enhances sensitivity to irradiation.[7] A key finding is its potent ability to inhibit cell migration and invasion at nanomolar concentrations, a more consistent effect than its antiproliferative activity.[9][12]

Table 1: In Vitro IC50 Values for Saracatinib

| Target/Cell Line | Type | IC50 (nM) | Reference |

| c-Src | Kinase Assay | 2.7 | [7] |

| c-Yes | Kinase Assay | 4 | [7] |

| Fyn | Kinase Assay | 4 | [7] |

| Lyn | Kinase Assay | 5 | [7] |

| Lck | Kinase Assay | 10 | [7] |

| Abl | Kinase Assay | 30 | [14] |

| K562 | Human Leukemia Cell Line | 220 | [15] |

| Src Y530F NIH 3T3 | Mouse Fibroblast Cell Line | 80 | [7] |

In Vivo Antitumor Activity

In animal models, Saracatinib has demonstrated significant tumor growth inhibition. In Src3T3 allografts, it showed a dose-dependent inhibition of tumor growth, with complete inhibition at higher doses.[15] In various human tumor xenograft models, including the Calu-6 NSCLC line, Saracatinib produced moderate tumor growth delay.[7] Notably, its primary effect in vivo appears to be the inhibition of invasion and metastasis.[9][11] In an orthotopic model of prostate cancer, Saracatinib showed significant antitumor activity.[7]

Table 2: Summary of In Vivo Efficacy in Xenograft Models

| Model | Cancer Type | Dosing | Outcome | Reference |

| Src3T3 Allograft (Mice) | Fibrosarcoma | ≥6 mg/kg/day | 60% tumor growth inhibition | [15] |

| Src3T3 Allograft (Mice) | Fibrosarcoma | 25 mg/kg/day | 100% tumor growth inhibition | [15] |

| Calu-6 Xenograft | NSCLC | Not Specified | Moderate growth delay | [7] |

| DU145 Orthotopic Xenograft | Prostate Cancer | 25 mg/kg/day | Significant antitumor activity | [7] |

Experimental Protocols: Preclinical Studies

Cell Proliferation Assay (MTS Assay)

-

Cell Culture: Human NSCLC cell lines (e.g., A549, H1975, HCC827) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with serial dilutions of Saracatinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-